(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound, known for its complex chemical structure, finds its application in various synthetic and medicinal chemistry research areas. One notable application is in the synthesis of diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride. This reagent is comparable to triflyl azide in its diazo donor capabilities, converting primary amines into azides and activated methylene substrates into diazo compounds. It is highlighted for its preparation from inexpensive materials, shelf stability, and crystalline nature, making it invaluable in synthetic chemistry (Goddard-Borger & Stick, 2007).
Application in Protein and Peptide Chemistry
The compound's derivates, particularly those related to dansyl derivatives, have been used to introduce the dansyl group into histidine and tyrosine residues in peptides and proteins. This process involves the conversion of these compounds to dansyl-bearing diazonium salts, which can then couple to various moieties within peptides and proteins, demonstrating the versatility of this chemical framework in bioorganic chemistry (Buchta & Fridkin, 1985).
Antimicrobial and Antitumor Activities
Additionally, derivatives of this compound have been synthesized with antimicrobial properties, showcasing their potential as agents in fighting infectious diseases. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfonamide moiety have been explored for their antimicrobial effectiveness. These compounds have been reported to show promising results against various microbial strains, highlighting the therapeutic potential of this chemical scaffold (Darwish et al., 2014).
Radiolabeling and Imaging Applications
The structure's complexity also lends itself to applications in radiolabeling and imaging, where derivatives have been developed for receptor imaging. For example, radiolabeled nonpeptide angiotensin II antagonists have been synthesized for AT1 receptor imaging, showcasing the potential of such compounds in medical diagnostics and therapeutic monitoring (Hamill et al., 1996).
Properties
IUPAC Name |
(E)-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-16-20-18(15-21(16)2)27(25,26)23-12-6-11-22(13-14-23)19(24)10-9-17-7-4-3-5-8-17/h3-5,7-10,15H,6,11-14H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGKDCUGDMHQB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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